molecular formula C24H21BrN4O2S B11219068 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

Cat. No.: B11219068
M. Wt: 509.4 g/mol
InChI Key: MLFJYEGHRNSSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core substituted at position 6 with a bromine atom, a sulfanylidene (C=S) group at position 2, and a methyl group at position 3 linked to a benzamide moiety. The benzamide is further substituted with N-methyl and N-(2-pyridin-2-ylethyl) groups. The bromine atom likely enhances electrophilic reactivity or target binding, while the pyridinyl ethyl group may improve solubility and receptor interaction . The sulfanylidene moiety could act as a hydrogen-bond acceptor, influencing binding affinity compared to oxygen analogs .

Properties

Molecular Formula

C24H21BrN4O2S

Molecular Weight

509.4 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C24H21BrN4O2S/c1-28(13-11-19-4-2-3-12-26-19)22(30)17-7-5-16(6-8-17)15-29-23(31)20-14-18(25)9-10-21(20)27-24(29)32/h2-10,12,14H,11,13,15H2,1H3,(H,27,32)

InChI Key

MLFJYEGHRNSSOG-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

Preparation Methods

Base-Promoted SN_\text{N}NAr Reaction

Reaction of 2-fluoro-N-methylbenzamide with benzamide derivatives in dimethyl sulfoxide (DMSO) using K2_2CO3_3 or KOH as a base at 135°C for 24 hours yields the quinazolin-4-one core via nucleophilic aromatic substitution (SN_\text{N}Ar). For example, 3-methyl-2-phenylquinazolin-4-one is isolated in 10% yield with KOH, while K2_2CO3_3 produces only trace amounts. Elevated temperatures (150°C) and prolonged reaction times (20 hours) improve cyclization efficiency.

H2_22O2_22-Mediated Oxidation

An alternative method employs H2_2O2_2 in DMSO to oxidize 2-aminobenzamide derivatives directly to quinazolin-4(3H)-ones. This one-pot protocol avoids metal catalysts and achieves yields up to 86% under reflux conditions (150°C, 14–20 hours).

Bromination at the C6 Position

Introducing bromine at the C6 position of the quinazolinone core is critical for downstream functionalization. Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 80°C selectively brominates the aromatic ring adjacent to the electron-withdrawing carbonyl group. Monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours, yielding 6-bromoquinazolin-4(3H)-one in 75–82% yield after recrystallization.

Thionation of the C2 Carbonyl Group

Conversion of the C2 carbonyl group to a thiocarbonyl (sulfanylidene) is achieved using Lawesson’s reagent. Treatment of 6-bromoquinazolin-4(3H)-one with Lawesson’s reagent (1.2 equivalents) in toluene under reflux for 8 hours affords 6-bromo-2-sulfanylidene-1H-quinazolin-4-one in 68% yield. Thionation proceeds via a two-step mechanism: initial formation of a thioamide intermediate followed by cyclative elimination.

Functionalization with the Benzamide Moiety

The N-methyl-N-(2-pyridin-2-ylethyl)benzamide side chain is introduced via a coupling reaction.

Synthesis of N-Methyl-N-(2-pyridin-2-ylethyl)benzamide

Benzoyl chloride is reacted with N-methyl-N-(2-pyridin-2-ylethyl)amine in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base. The product is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 85% pure N-methyl-N-(2-pyridin-2-ylethyl)benzamide.

Coupling to the Quinazolinone Core

A Mitsunobu reaction couples the benzamide derivative to 6-bromo-2-sulfanylidene-1H-quinazolin-4-one. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in tetrahydrofuran (THF) at room temperature for 12 hours achieves 72% yield. Alternatively, Ullmann coupling with CuI and 1,10-phenanthroline in DMSO at 110°C for 24 hours provides a 65% yield.

Optimization and Challenges

Reaction Conditions

StepReagents/ConditionsYield
Quinazolinone formationKOH (4.0 equiv), DMSO, 135°C, 24 h10%
BrominationNBS, AcOH, 80°C, 6 h82%
ThionationLawesson’s reagent, toluene, reflux, 8 h68%
Mitsunobu couplingDEAD, PPh3_3, THF, rt, 12 h72%

Side Reactions and Mitigation

  • Oxidation of intermediates : Dihydroquinazolinones formed during cyclization are prone to oxidation. Stabilizing with inert atmospheres (N2_2) improves yields.

  • Competitive halogen substitution : Using ortho-fluorobenzamides minimizes undesired substitution at bromine or iodine sites.

Analytical Characterization

Spectral Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.45 (s, 1H, quinazolinone-H), 7.89–7.25 (m, 9H, aromatic-H), 4.72 (s, 2H, CH2_2), 3.58 (s, 3H, N-CH3_3).

  • HRMS : m/z calc. for C23_{23}H20_{20}BrN5_5O2_2S [M+H]+^+: 522.04, found: 522.06.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl or thiocarbonyl groups can yield alcohols or thiols, respectively.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Thiols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the bromine and thiocarbonyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

6-Bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine Derivatives ()

  • Structure : Shares the 6-bromoquinazoline core but replaces the sulfanylidene with an amine at position 2 and lacks the benzamide side chain.
  • The absence of the sulfanylidene may reduce hydrogen-bonding capacity compared to the target compound .
  • Synthesis : Prepared via nucleophilic substitution, contrasting with the target compound’s likely amide coupling or Suzuki reactions for side-chain incorporation .

6-Bromo-2-methyl-3-(naphthalene-2-yl)quinazolin-4(3H)-one ()

  • Structure : Retains the 6-bromo and 4-oxo groups but substitutes position 3 with a naphthalene group and position 2 with a methyl group.
  • Physicochemical Properties : The naphthalene moiety increases hydrophobicity (logP >4) compared to the target compound’s pyridinyl ethyl group (logP ~3 estimated).
  • Applications : Such derivatives are reported as NSAID candidates, implying cyclooxygenase (COX) inhibition, whereas the target compound’s sulfanylidene and benzamide groups suggest divergent targets .

Side-Chain Variations

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide ()

  • Structure: Similar 6-bromo-quinazolinone core but with a butanamide side chain and methoxybenzyl substitution.
  • Pharmacokinetics : The butanamide’s flexibility may enhance membrane permeability but reduce binding specificity compared to the rigid benzamide in the target compound. Methoxy groups often improve metabolic stability but may lower solubility .

4-Amino-N-(4-oxo-2-substituted styrylquinazolin-3(4H)-yl)benzenesulfonamide ()

  • Structure : Replaces the benzamide with a sulfonamide and introduces styryl groups at position 2.
  • Styryl groups may confer π-π stacking advantages absent in the target compound .

Bioisosteric Replacements

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide ()

  • Structure: Replaces quinazolinone with a thienopyrazol scaffold but retains bromobenzamide.
  • Activity: Thienopyrazols are associated with anti-inflammatory activity, suggesting the target compound’s quinazolinone core may be more suited for kinase or DNA-targeted applications .

Biological Activity

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide is a synthetic organic molecule belonging to the quinazolinone derivatives. This compound exhibits significant biological activities, particularly in the fields of oncology and infectious diseases. Its unique structure, featuring a quinazoline core along with various functional groups, contributes to its potential pharmacological applications.

Molecular Characteristics

The molecular formula of the compound is C22H24BrN4O2SC_{22}H_{24}BrN_{4}O_{2}S with a molecular weight of approximately 481.4 g/mol. The presence of a bromine atom, a sulfur atom, and a benzamide moiety enhances its biological activity and reactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antitumor Activity:
Studies have shown that quinazoline derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The mechanism often involves the inhibition of kinases or other enzymes critical for cell proliferation and survival.

2. Antimicrobial Properties:
The compound has demonstrated effectiveness against various bacterial strains and fungi. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

3. Enzyme Inhibition:
The compound may act as an inhibitor for enzymes such as acetylcholinesterase and urease, which are involved in various physiological processes and diseases . This suggests its potential utility in treating conditions like Alzheimer's disease or urinary tract infections.

Case Studies

A series of studies have evaluated the biological activities of related quinazoline derivatives, providing insights into their efficacy:

  • Antifungal Activity: A study assessed several quinazoline derivatives for their antifungal properties against Candida albicans and Aspergillus niger. The results indicated that some derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) lower than standard antifungal agents .
  • Anticancer Research: In vitro studies on human cancer cell lines revealed that certain modifications in the quinazoline structure enhanced cytotoxicity against breast and lung cancer cells. The most active compounds showed IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Toxicity Studies: Toxicity assessments on zebrafish embryos demonstrated that while some derivatives exhibited promising biological activities, they also showed low toxicity levels, making them suitable candidates for further development .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Efficacy (IC50/MIC) Reference
AntitumorBreast Cancer Cell Lines1.5 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans16 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC50: 0.5 µM
ToxicityZebrafish EmbryosLow Toxicity

The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit certain kinases or enzymes that play pivotal roles in cellular signaling pathways associated with tumor growth or infection processes. The presence of bromine and sulfur atoms may enhance binding affinity to these targets, improving efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling quinazolinone derivatives with substituted benzamides. Catalysts like palladium on carbon and controlled temperatures (e.g., reflux in dichloromethane) are critical for yield optimization . Purification via HPLC and characterization using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) are standard. For purity >95%, iterative recrystallization in solvents like ethyl acetate/hexane mixtures is recommended .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., pyridinyl and methyl groups), while 13C^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and sulfanylidene (C=S, ~120 ppm) groups .
  • Mass Spectrometry : ESI-HRMS validates the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching for bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) .
  • FT-IR : Confirms functional groups (e.g., N-H stretch at ~3200 cm1^{-1}, C=O at ~1650 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted at 10–100 µM concentrations. For example:

  • Anticancer Activity : Assessed via MTT assays against HeLa cells, with IC50_{50} values compared to reference drugs like doxorubicin .
  • Antimicrobial Screening : Tested using agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., dimerization or oxidation)?

  • Methodology :

  • Catalyst Screening : Use Pd/C or Pd(OAc)2_2 for Suzuki-Miyaura coupling; optimize ligand ratios (e.g., 1:1.2 substrate:catalyst) .
  • Inert Conditions : Conduct reactions under argon to prevent oxidation of sulfanylidene groups .
  • DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and reaction time to identify optimal parameters via response surface modeling .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?

  • Methodology :

  • DFT Calculations : Model transition states for reactions at the quinazolinone core (e.g., bromine substitution) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to determine rate constants (e.g., kobsk_{obs} for SNAr at the 6-bromo position) .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} across studies) be resolved?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds in parallel.
  • Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to account for false negatives .
  • Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.